molecular formula C18H11Cl2N3O B8528877 7,8-Bis(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one CAS No. 917969-64-3

7,8-Bis(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one

Cat. No.: B8528877
CAS No.: 917969-64-3
M. Wt: 356.2 g/mol
InChI Key: QIFBTFJUFIBQIS-UHFFFAOYSA-N
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Description

7,8-Bis(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one is a synthetic compound belonging to the class of triazolopyridines This compound is characterized by the presence of two 4-chlorophenyl groups attached to a triazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Bis(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl chloride with 2-aminopyridine to form an intermediate, which is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) to yield the desired triazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7,8-Bis(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7,8-Bis(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Bis(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one is unique due to its specific substitution pattern and the presence of two 4-chlorophenyl groups. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

917969-64-3

Molecular Formula

C18H11Cl2N3O

Molecular Weight

356.2 g/mol

IUPAC Name

7,8-bis(4-chlorophenyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

InChI

InChI=1S/C18H11Cl2N3O/c19-13-5-1-11(2-6-13)15-9-10-23-17(21-22-18(23)24)16(15)12-3-7-14(20)8-4-12/h1-10H,(H,22,24)

InChI Key

QIFBTFJUFIBQIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C3=NNC(=O)N3C=C2)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring mixture of 7-bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (1.0 g, 2.9 mmol) in 15 mL dioxane and 5 mL of water at 20° C. was added 4-chlorophenylboronic acid (1.4 g, 8.8 mmol), K2CO3 (0.8 g, 5.9 mmol), and tetrakis(triphenylphosphine)palladium (0.17 g, 0.15 mmol). The resulting reaction mixture was degassed and then heated in a microwave reactor at 150° C. for 40 min under argon. Analysis by HPLC/MS indicated that starting material had been consumed. The reaction mixture was allowed to cool to room temperature and was concentrated under reduced pressure. The crude product was purified by trituration with methylene chloride to obtain the title compound (0.52 g, 1.5 mmol) as a light yellow solid. MS: [M+H]+=356. 1H NMR (CD3OD): δ 7.89 (d, J=1.9 Hz, 1H), 7.37-7.24 (m, 8H), 5.48 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
0.17 g
Type
catalyst
Reaction Step Two

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